5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))
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Overview
Description
5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is a complex organic compound with the molecular formula C30H18O8. It is known for its unique structural properties, which include an anthracene core flanked by terphenyl groups with carboxylic acid functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid)) typically involves multi-step organic reactions. One common method involves the reaction of anthracene-9,10-diyl with 1,1’:3’,1’‘-terphenyl-4,4’'-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF). The mixture is heated to reflux under an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, reduced anthracene derivatives, and various substituted aromatic compounds .
Scientific Research Applications
5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of stable complexes with metal ions and other molecules. The compound’s luminescent properties are attributed to the conjugated π-system of the anthracene core, which allows for efficient light absorption and emission .
Comparison with Similar Compounds
Similar Compounds
5,5’- (Anthracene-9,10-diyl)diisophthalic acid: Similar structure but with isophthalic acid groups instead of terphenyl groups.
9,10-Anthracenedicarboxylic acid: Contains carboxylic acid groups directly attached to the anthracene core.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Features ethyne linkages between the anthracene core and benzoic acid groups.
Uniqueness
5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is unique due to its combination of an anthracene core with terphenyl groups, providing enhanced stability and distinct electronic properties. This makes it particularly valuable in the development of advanced materials and as a versatile ligand in coordination chemistry .
Properties
CAS No. |
913343-74-5 |
---|---|
Molecular Formula |
C54H34O8 |
Molecular Weight |
810.858 |
IUPAC Name |
4-[3-[10-[3,5-bis(4-carboxyphenyl)phenyl]anthracen-9-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C54H34O8/c55-51(56)35-17-9-31(10-18-35)39-25-40(32-11-19-36(20-12-32)52(57)58)28-43(27-39)49-45-5-1-2-6-46(45)50(48-8-4-3-7-47(48)49)44-29-41(33-13-21-37(22-14-33)53(59)60)26-42(30-44)34-15-23-38(24-16-34)54(61)62/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
InChI Key |
VBYOYAJNZNBKCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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